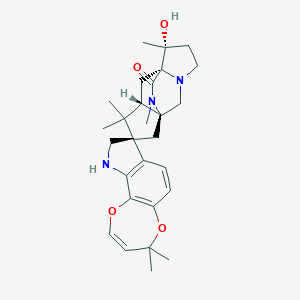
4-Methoxy-3-nitrobenzenecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-3-nitrobenzenecarbothioamide, also known as MNBC, is a chemical compound that has been widely used in scientific research due to its potential applications in the field of biochemistry and pharmacology. This compound is a thioamide derivative of nitroaniline, which is a common building block in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-3-nitrobenzenecarbothioamide involves its interaction with the active site of the target enzyme, leading to the inhibition of its activity. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of 4-Methoxy-3-nitrobenzenecarbothioamide used.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Methoxy-3-nitrobenzenecarbothioamide depend on the specific enzyme that it targets. For example, the inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, which can have therapeutic effects in the treatment of Alzheimer's disease. The inhibition of tyrosinase can lead to a decrease in the production of melanin, which can have cosmetic applications in the treatment of hyperpigmentation. The inhibition of xanthine oxidase can lead to a decrease in the production of uric acid, which can have therapeutic effects in the treatment of gout.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Methoxy-3-nitrobenzenecarbothioamide in lab experiments is its well-established synthesis method, which allows for the production of pure and consistent samples. Additionally, the inhibitory effects of 4-Methoxy-3-nitrobenzenecarbothioamide on various enzymes can be easily measured using standard biochemical assays. However, one limitation of using 4-Methoxy-3-nitrobenzenecarbothioamide is its potential toxicity, which can affect the viability of cells and tissues in vitro.
Direcciones Futuras
There are several future directions for the research on 4-Methoxy-3-nitrobenzenecarbothioamide. One direction is the exploration of its potential applications in the treatment of various diseases, including Alzheimer's disease, hyperpigmentation, and gout. Another direction is the development of more potent and selective inhibitors of specific enzymes, which can have improved therapeutic effects and reduced toxicity. Additionally, the use of 4-Methoxy-3-nitrobenzenecarbothioamide as a building block in the synthesis of other organic compounds can lead to the discovery of new drugs and materials with unique properties.
Métodos De Síntesis
The synthesis of 4-Methoxy-3-nitrobenzenecarbothioamide involves the reaction of 4-methoxy-3-nitroaniline with carbon disulfide in the presence of sodium hydroxide. The resulting product is then purified by recrystallization to obtain pure 4-Methoxy-3-nitrobenzenecarbothioamide. This synthesis method has been well-established and has been used in many research studies.
Aplicaciones Científicas De Investigación
4-Methoxy-3-nitrobenzenecarbothioamide has been extensively studied for its potential applications in the field of biochemistry and pharmacology. It has been shown to have inhibitory effects on various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. These enzymes play important roles in various physiological processes, and their inhibition can have therapeutic effects.
Propiedades
IUPAC Name |
4-methoxy-3-nitrobenzenecarbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c1-13-7-3-2-5(8(9)14)4-6(7)10(11)12/h2-4H,1H3,(H2,9,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOANRRVCDTJTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=S)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384155 |
Source


|
| Record name | 4-methoxy-3-nitrobenzenecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-nitrobenzenecarbothioamide | |
CAS RN |
175277-84-6 |
Source


|
| Record name | 4-methoxy-3-nitrobenzenecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate](/img/structure/B64747.png)